molecular formula C21H28N6O4S B13720476 5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B13720476
M. Wt: 460.6 g/mol
InChI Key: IOUHMEYNOVWUPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Sildenafil involves the N-demethylation of Sildenafil. This process can be achieved using various reagents and conditions. One common method involves the use of sodium hydroxide (NaOH) and ethyl acetate for extraction . The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom in the pyrazole ring of Sildenafil.

Industrial Production Methods: In industrial settings, the production of N-Desmethyl Sildenafil follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the quantification and purification of the compound . This ensures the production of N-Desmethyl Sildenafil with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Sildenafil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize N-Desmethyl Sildenafil.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce the compound.

    Substitution: N-Desmethyl Sildenafil can undergo substitution reactions with reagents like alkyl halides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

N-Desmethyl Sildenafil is compared with other PDE5 inhibitors, such as Tadalafil and Vardenafil:

Uniqueness: N-Desmethyl Sildenafil’s uniqueness lies in its role as a metabolite of Sildenafil, retaining significant pharmacological activity while providing insights into the metabolism and pharmacokinetics of PDE5 inhibitors.

Comparison with Similar Compounds

  • Tadalafil
  • Vardenafil
  • Avanafil

Properties

Molecular Formula

C21H28N6O4S

Molecular Weight

460.6 g/mol

IUPAC Name

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,19,22H,4-6,9-12H2,1-3H3

InChI Key

IOUHMEYNOVWUPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C

Origin of Product

United States

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